N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide
Description
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide is a heterocyclic compound featuring a benzo[d]oxazole core substituted at position 2 with a pyridin-3-yl group and at position 5 with an acrylamide moiety. The benzo[d]oxazole scaffold is a structural isostere of nucleotides, enabling interactions with biological targets such as enzymes or DNA . This compound is part of a broader class of benzoxazole derivatives investigated for therapeutic applications, including antitumor, antiviral, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c1-2-14(19)17-11-5-6-13-12(8-11)18-15(20-13)10-4-3-7-16-9-10/h2-9H,1H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZIHHLNIRTOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide typically involves the condensation of 2-aminopyridine with salicylic acid derivatives, followed by cyclization to form the benzoxazole ring. The acrylamide group is then introduced through a coupling reaction with acryloyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles like amines and thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring yields N-oxides, while reduction of nitro groups results in amines .
Scientific Research Applications
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide with structurally or functionally related benzoxazole and acrylamide derivatives, highlighting key differences in substituents, biological activities, and synthetic routes:
Key Structural and Functional Insights:
Pyridinyl Positional Isomerism :
- The pyridin-3-yl group in the target compound may favor interactions with hydrophobic pockets in enzymes, whereas pyridin-4-yl (as in the furan analog) could alter binding kinetics due to shifted nitrogen lone-pair orientation .
- Example: 3-(Furan-2-yl)-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)acrylamide () is commercially available but lacks pyridin-3-yl’s meta-substitution advantages .
Acrylamide vs. Sulfonamide: Acrylamides (e.g., target compound) enable covalent binding to cysteine residues, while sulfonamides (e.g., tert-butylphenyl derivative) rely on non-covalent interactions .
Natural vs. Synthetic Derivatives :
- Natural acrylamides like Compound 4 from Lycium yunnanense exhibit anti-inflammatory activity comparable to synthetic analogs, suggesting shared pharmacophores .
Synthetic Accessibility :
- The target compound’s synthesis involves coupling acrylamide to preformed benzoxazole intermediates, similar to methods for (Z)-2-cinnamamido-N-propyl-3-(pyridin-3-yl)acrylamide .
Biological Activity
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide is a heterocyclic compound characterized by the presence of both pyridine and benzoxazole moieties. This unique structure has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The compound is synthesized through the condensation of 2-aminopyridine with salicylic acid derivatives.
- Cyclization : Following condensation, cyclization occurs to form the benzoxazole ring.
- Acrylamide Formation : The acrylamide group is introduced via a coupling reaction with acryloyl chloride under basic conditions.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus, B. subtilis | 4.69 - 22.9 µM |
| Related Pyridine Derivative | C. albicans | 16.69 - 78.23 µM |
The compound's mechanism of action likely involves the inhibition of vital enzymes or disruption of cellular processes in microbial cells, leading to reduced viability and growth.
Anticancer Activity
This compound has been explored as a potential anticancer agent due to its ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism.
Case Study Overview
A study identified related compounds that inhibited NAMPT with IC50 values in the nanomolar range, indicating strong antiproliferative activity against various cancer cell lines such as DU145, HeLa, and H1975 .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A (related to N-(2-(pyridin-3-yl)... | DU145 | 2.90 |
| Compound A (related to N-(2-(pyridin-3-yl)... | HeLa | 2.34 |
| Compound A (related to N-(2-(pyridin-3-yl)... | H1975 | 2.24 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit NAMPT, disrupting NAD+ biosynthesis crucial for cancer cell survival and proliferation.
- DNA Interaction : It may also interact with DNA, leading to cytotoxic effects in rapidly dividing cells.
Q & A
Basic: What are the key considerations in synthesizing N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide to ensure high yield and purity?
Answer:
Synthesis involves multi-step reactions, starting with the formation of the benzoxazole core via cyclization of 2-aminophenol derivatives with pyridinyl-containing precursors. Acrylamide coupling is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Key parameters include:
- Temperature control (60–80°C for cyclization steps).
- Solvent choice (DMF or THF for polar intermediates).
- Catalysts like Pd for Suzuki-Miyaura coupling of pyridinyl groups .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Intermediate characterization by H NMR is critical to confirm regioselectivity .
Advanced: How can computational methods like DFT guide the rational design of derivatives of this compound?
Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) predicts electronic properties, HOMO-LUMO gaps, and reaction transition states. For example:
- Exact exchange terms improve thermochemical accuracy for binding energy calculations (~2.4 kcal/mol deviation) .
- Solvent effects (PCM model) refine dipole moments and solubility predictions.
- Molecular docking (AutoDock Vina) identifies potential binding poses with targets like kinases or IMPDH, validated by MD simulations .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- H/C NMR : Aromatic protons appear at δ 7.5–8.5 ppm; acrylamide C=O resonates at ~168 ppm .
- HRMS : Confirms molecular ion ([M+H]) with <5 ppm error.
- IR Spectroscopy : Amide C=O stretch at ~1650 cm and benzoxazole C=N at ~1600 cm.
- X-ray crystallography : Resolves stereochemistry and π-stacking interactions between pyridinyl and benzoxazole moieties .
Advanced: How do structural modifications at the pyridinyl or benzoxazole positions affect the compound's inhibitory potency against enzymes like IMPDH?
Answer:
- Pyridinyl substitution : Electron-withdrawing groups (e.g., -Cl at C4) enhance π-stacking with IMPDH's active site, reducing IC from 120 nM to 16 nM .
- Benzoxazole modification : Methyl groups at C2 improve metabolic stability but may reduce solubility.
- SAR strategy : Systematically vary substituents and assess enzyme kinetics (, ) to balance potency and pharmacokinetics .
Basic: What in vitro assays are suitable for initial evaluation of the compound's biological activity?
Answer:
- Cell proliferation assays : Use CEM T-cells or PBMCs with anti-CD3/CD28 stimulation; IC values indicate immunomodulatory potential .
- Enzyme inhibition : IMPDH activity measured via NADH depletion (spectrophotometric assay at 340 nm).
- Binding studies : Surface plasmon resonance (SPR) quantifies for target interactions (e.g., EGFR kinase domain) .
Advanced: How can researchers resolve contradictory data between computational predictions and experimental binding affinities for this compound?
Answer:
- Re-evaluate DFT functionals : Include exact exchange terms (e.g., B3LYP vs. M06-2X) to improve correlation energy accuracy .
- Validate docking poses : Perform 100-ns MD simulations to assess stability of predicted ligand-protein interactions.
- Experimental cross-validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (, ) .
Basic: What are the recommended storage conditions to maintain the compound's stability?
Answer:
- Store at -20°C under argon in amber vials to prevent photodegradation.
- Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid hydrolysis.
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 6 months .
Advanced: What strategies optimize the compound's pharmacokinetic properties without compromising target affinity?
Answer:
- Hydrophilic groups : Introduce morpholinoacetamide to improve solubility (logP reduction from 3.5 to 2.1) .
- Metabolic blocking : Add methyl groups at benzylic positions to inhibit CYP450 oxidation.
- In vivo PK studies : Measure bioavailability (>30%) and half-life (>4 hrs) in rodent models .
Basic: How does the compound's structure compare to related acrylamide derivatives with known biological activities?
Answer:
- Pyridinyl-benzoxazole core : Enhances kinase selectivity vs. isoxazole/thiophene analogs due to stronger π-π stacking .
- Acrylamide group : Enables covalent binding to cysteine residues in targets like BTK or EGFR .
- Comparative table :
| Derivative | Structural Feature | IC (IMPDH) |
|---|---|---|
| Target compound | Pyridinyl-benzoxazole | 16 nM |
| Compound A () | Isoxazole-acrylamide | 520 nM |
| Compound B ( ) | Thieno-pyrazole | 130 nM |
Advanced: What experimental approaches validate the compound's mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockout : Delete putative targets (e.g., IMPDH II) in cell lines to confirm on-target effects .
- Phosphoproteomics : Identify downstream signaling pathways (e.g., mTOR or MAPK) via LC-MS/MS.
- In vivo efficacy models : Test in adjuvant-induced arthritis (rats) or xenograft tumors (mice) with dose-response profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
